4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)butanamide
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Overview
Description
4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)butanamide is a complex organic compound that features both indole and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)butanamide typically involves multi-step organic synthesis. The process may start with the preparation of the indole and pyridine intermediates, followed by their coupling through amide bond formation. Common reagents used in these steps include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield carboxylic acids, while reduction of nitro groups can yield amines.
Scientific Research Applications
4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)butanamide: shares structural similarities with other indole and pyridine derivatives.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Nicotinamide: A pyridine derivative with biological significance.
Uniqueness
What sets This compound apart is its unique combination of indole and pyridine moieties, which may confer distinct biological and chemical properties not found in simpler analogs.
Biological Activity
4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)butanamide is a synthetic compound that combines an indole core with methoxyethyl and methoxypyridine substituents. Its unique structural features suggest potential biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₃₁N₃O₃, with a molecular weight of 377.4 g/mol. The compound features an indole ring substituted with a methoxyethyl group and a butanamide side chain linked to a methoxypyridine group, contributing to its diverse biological activities.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structural features exhibit significant biological activities, including:
- Antitumor Activity : Indole derivatives are known for their potential antitumor properties. For instance, compounds structurally related to this compound have shown promise in inhibiting tumor cell proliferation.
- Enzyme Inhibition : The compound may interact with various enzymes, including histone deacetylases (HDACs), which are critical in cancer progression. For example, related compounds have demonstrated HDAC2 and HDAC3 inhibitory activities with IC50 values significantly lower than established drugs like SAHA .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Interaction with Biological Targets : The compound's structural components allow it to bind effectively to biological targets such as receptors and enzymes.
- Cell Signaling Modulation : By modulating key signaling pathways involved in cell growth and apoptosis, the compound may exert its therapeutic effects.
- Antioxidant Properties : Some indole derivatives have been noted for their antioxidant capabilities, potentially contributing to their protective effects against oxidative stress in cells.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound against structurally related compounds:
Compound Name | Structure | Key Features |
---|---|---|
4-(1-Methyl-1H-indol-3-YL)-N-(2-methylcyclohexyl)butanamide | Structure | Indole derivative with different side chains; potential neuroactive properties |
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-[1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide | Structure | Contains a triazole ring; may exhibit distinct pharmacological profiles |
1-(6-Methoxypyridin-3-YL)-N-(2-hydroxyethyl)butanamide | Structure | Similar pyridine moiety; focus on different functional groups |
Case Studies
Several studies have evaluated the biological activity of compounds similar to this compound:
- Study on Antitumor Activity : A study assessed the antiproliferative effects of an indole derivative on various cancer cell lines. The results indicated that the compound significantly inhibited cell growth in hematologic malignancies compared to solid tumors, suggesting specificity in its action .
- HDAC Inhibition Study : Research demonstrated that related indole compounds exhibited potent inhibition of HDAC enzymes, implicating them as potential therapeutic agents in cancer treatment due to their ability to induce cell cycle arrest and apoptosis .
Properties
Molecular Formula |
C21H25N3O3 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-[1-(2-methoxyethyl)indol-3-yl]-N-(6-methoxypyridin-3-yl)butanamide |
InChI |
InChI=1S/C21H25N3O3/c1-26-13-12-24-15-16(18-7-3-4-8-19(18)24)6-5-9-20(25)23-17-10-11-21(27-2)22-14-17/h3-4,7-8,10-11,14-15H,5-6,9,12-13H2,1-2H3,(H,23,25) |
InChI Key |
MSZAXOHTEXFIHT-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)CCCC(=O)NC3=CN=C(C=C3)OC |
Origin of Product |
United States |
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